6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one
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Overview
Description
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired flavonoid structure. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: To enhance reaction rates
Purification: Techniques such as recrystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives
Reduction: Formation of dihydro derivatives
Substitution: Halogenation, nitration, or sulfonation at specific positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigated for its antioxidant and anti-inflammatory properties
Medicine: Potential therapeutic agent for conditions like cancer and cardiovascular diseases
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one exerts its effects involves interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-hydroxyphenyl)-7-methyl-4H-1-benzopyran-4-one
- 6-Chloro-2-(4-methoxyphenyl)-7-ethyl-4H-1-benzopyran-4-one
- 6-Bromo-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one
Uniqueness
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88952-86-7 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-10-7-17-13(8-14(10)18)15(19)9-16(21-17)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3 |
InChI Key |
DZPHHBIZDFFXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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